molecular formula C6H10O3 B1337491 Tetrahydro-2H-pyran-2-carboxylic acid CAS No. 51673-83-7

Tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1337491
CAS No.: 51673-83-7
M. Wt: 130.14 g/mol
InChI Key: MQAYFGXOFCEZRW-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2-carboxylic acid (CAS 51673-83-7) is a key heterocyclic building block in organic synthesis. This compound, with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol, is a liquid with a boiling point of 145°C at 20 mmHg . Its structure incorporates both a carboxylic acid functional group and a tetrahydro-2H-pyran ring, making it a valuable and versatile intermediate for constructing more complex molecules. Researchers utilize this compound extensively in the preparation of pharmaceuticals, agrochemicals, and fine chemicals . Its unique structural properties are particularly valuable in the synthesis of heterocyclic compounds and as a precursor for novel materials and functionalized molecules in advanced chemical processes . The compound has a specific gravity of 1.17 (20/20) and should be stored at room temperature, preferably in a cool, dark place below 15°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; this compound may cause skin and serious eye irritation and may cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYFGXOFCEZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449951, DTXSID10901493
Record name Tetrahydro-2H-pyran-2-carboxylic acid
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Record name NoName_618
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URL https://comptox.epa.gov/dashboard/DTXSID10901493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51673-83-7
Record name Tetrahydro-2H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-2-carboxylic acid
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Synthetic Methodologies for Tetrahydro 2h Pyran 2 Carboxylic Acid and Its Derivatives

Established Reaction Pathways for the Core Tetrahydro-2H-pyran-2-carboxylic Acid Structure

The synthesis of the fundamental this compound structure can be achieved through several established methods. These routes often involve the transformation of unsaturated precursors or the modification of existing heterocyclic systems.

General Synthetic Routes and Reaction Conditions

The industrial preparation of tetrahydropyran-4-carboxylic acid, a closely related isomer, involves a three-step process commencing with the cyclization of diethyl malonate and bis(2-chloroethyl) ether to yield diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com This intermediate is then hydrolyzed to tetrahydropyran-4,4'-dicarboxylic acid, followed by a controlled decarboxylation at 120-130°C to furnish the final product. ijprajournal.com The use of a solvent such as xylene in combination with paraffin (B1166041) oil during decarboxylation has been shown to improve yields to 80-85%. ijprajournal.com

Another general approach involves the hydrolysis of a 4-cyanotetrahydropyran-4-carboxylic acid compound in the presence of an acid. google.com The reaction temperature for this hydrolysis is typically maintained between 0 and 150°C. google.com

Starting Material Reagents and Conditions Product Yield
Diethyl malonate and Bis(2-chloroethyl) ether1. Cyclization 2. Hydrolysis (NaOH) 3. Decarboxylation (120-130°C, Xylene/paraffin oil)Tetrahydropyran-4-carboxylic acid80-85% ijprajournal.com
4-cyanotetrahydropyran-4-carboxylic acid compoundAcid hydrolysis (0-150°C)Tetrahydropyran-4-carboxylic acidNot specified google.com

Hydrogenation Strategies

Hydrogenation of unsaturated precursors is a common and effective strategy for the synthesis of this compound. A notable example is the hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. prepchem.com In this process, the starting material is dissolved in methanol (B129727) and hydrogenated at a pressure of 3 atmospheres over a Raney nickel catalyst. prepchem.com After the uptake of hydrogen is complete, the catalyst is removed by filtration, and the solvent is evaporated. prepchem.com The resulting residue is then acidified with concentrated hydrochloric acid and extracted with chloroform (B151607) to yield the desired product. prepchem.com

Catalytic hydrogenation is also a key step in the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, where 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one is reduced using a palladium catalyst to form 2,2-dimethyltetrahydropyran-4-ketone. google.com

Starting Material Catalyst Solvent Pressure Product
Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acidRaney nickelMethanol3 atmThis compound prepchem.com
2,3-dihydro-2,2-dimethyl-4H-pyran-4-onePalladiumNot specifiedNot specified2,2-dimethyltetrahydropyran-4-ketone google.com

Decarboxylative Conjugate Additions via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. dlut.edu.cn Decarboxylative conjugate additions, also known as Giese reactions, of carboxylic acids to Michael acceptors represent a modern approach to the synthesis of functionalized molecules. nih.govsemanticscholar.org In this methodology, a photocatalyst, often an iridium complex, absorbs visible light and initiates a single-electron transfer with a carboxylate, leading to the formation of a carboxyl radical. dlut.edu.cn This radical rapidly extrudes carbon dioxide to generate a new carbon-centered radical, which can then add to an electron-deficient olefin. dlut.edu.cn

For instance, this compound has been utilized in a photoredox-catalyzed Giese reaction with a dihydropyridone. nih.gov The reaction, employing an iridium photocatalyst and K₂HPO₄ in DMF, irradiated at 450 nm, yielded the corresponding addition product in 58% yield as a separable 2:1 mixture of diastereomers. nih.gov

Reactant 1 Reactant 2 Photocatalyst Conditions Product Yield
This compoundDihydropyridoneIr[dF(CF₃)ppy]₂(dtbby)K₂HPO₄, DMF, 450 nm, 20 hConjugate addition product58% nih.gov

Synthesis of Specific Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the introduction of diverse functional groups, which is crucial for applications in medicinal chemistry and materials science.

Preparation of Amino-Substituted Tetrahydro-2H-pyran-4-carboxylic Acids

A method for the preparation of 4-amino-tetrahydro-2-pyran-4-carboxylic acid involves a multi-step synthesis starting from tetrahydropyrone. patsnap.com The initial step is a Strecker-type reaction where tetrahydropyrone is treated with ammonium (B1175870) carbonate and sodium cyanide in a mixture of deionized water and ethanol (B145695) at 60-70°C. patsnap.com This is followed by cooling and filtration to obtain an intermediate. patsnap.com The subsequent steps involve protection of the amino group, for example, with di-tert-butyl dicarbonate, followed by hydrolysis of the nitrile to the carboxylic acid. patsnap.com

Step Reagents Solvent Temperature Duration
1Tetrahydropyrone, Ammonium carbonate, Sodium cyanideDeionized water and Ethanol60-70°C3-4 hours patsnap.com
2Intermediate from Step 1, Di-tert-butyl dicarbonate, DMAPDMF80-100°C16-20 hours patsnap.com
3Intermediate from Step 2, Sodium hydroxide (B78521) solutionTetrahydrofuran (B95107)Reflux5-6 hours patsnap.com

Synthesis of Dihydro- and Substituted Pyran Carboxylic Acids

The synthesis of dihydropyran derivatives often serves as a precursor to the corresponding tetrahydropyran (B127337) structures. For example, 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester can be synthesized, and its subsequent reduction would lead to the saturated analogue. google.com

The synthesis of 1,4-dihydropyran derivatives can be achieved through a multi-component reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) using a Ta-MOF nanostructure as a reusable catalyst in ethanol at room temperature. nih.gov

Synthesis of Dimethyl-Substituted Tetrahydro-2H-pyran-4-carboxylic Acid

The synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid is a multi-step process that has been optimized for yield. One patented method involves the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. google.comgoogle.com The reaction uses potassium permanganate (B83412) in an aqueous solution at room temperature. google.comgoogle.com After the reaction is complete, the mixture is centrifuged, and the resulting filtrate is acidified with concentrated hydrochloric acid to a pH of 6-7, causing the product to precipitate as a white solid. google.comgoogle.com

This process has been shown to produce high yields, as detailed in the table below, which summarizes the results from various experimental scales of the same fundamental reaction. google.com

Starting MaterialReagentSolventReaction TimeYieldFinal Product Weight
54g 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde168g Potassium permanganate1000ml Water12h94%56g
54g 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde295g Potassium permanganate2000ml Water13h92%55.26g
54g (0.38mol) 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde59g (0.38mol) Potassium permanganate500mL Water12h93%55.87g

This table presents data on the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid through the oxidation of its corresponding aldehyde. google.com

An alternative, though lower-yielding, synthetic route starts from mesityl oxide and ethyl formate. google.comgoogle.com This pathway involves several intermediates, including 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one and tetrahydro-2,2-dimethyl-2H-pyran-4-carbonitrile, with a total recovery rate of less than 20%. google.comgoogle.com

Preparation of O-(Tetrahydro-2H-pyran-2-yl)Hydroxylamine as a Reagent

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a valuable reagent used in organic synthesis, for instance, as an oxidizing agent in the creation of marine alkaloids. scbt.com Its preparation is a two-step process. chemicalbook.com

The first step involves the reaction of N-hydroxyphthalimide with dihydropyran in tetrahydrofuran (THF), catalyzed by p-toluenesulfonic acid. chemicalbook.com The reaction proceeds at room temperature for two hours. After removing the THF, the intermediate product is extracted using dichloromethane. chemicalbook.com

In the second step, the resulting solid is dissolved in ethanol, and hydrazine (B178648) hydrate (B1144303) is added dropwise. chemicalbook.com This reaction, also at room temperature, lasts for one hour. The crude product is obtained after filtration and evaporation, followed by purification with ethyl acetate (B1210297) to yield the final product as a pale yellow oil or yellow solid. chemicalbook.com

Synthesis Overview:

Step 1: N-hydroxyphthalimide + Dihydropyran → O-(Tetrahydro-2H-pyran-2-yl)-N-hydroxyphthalimide

Step 2: O-(Tetrahydro-2H-pyran-2-yl)-N-hydroxyphthalimide + Hydrazine Hydrate → O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

A typical synthesis yielded 5.39g of the final product, achieving a 75.3% yield. chemicalbook.com The product has a melting point of 35-37 °C. chemicalbook.com

Stereoselective Preparation of Tetrahydropyran-Containing Natural Products and Building Blocks

The tetrahydropyran (THP) ring is a common structural motif in many biologically active natural products, making its stereoselective synthesis a significant area of research in organic chemistry. nih.govcore.ac.uk A variety of methodologies have been developed to control the stereochemistry of substituents on the THP ring. nih.govresearchgate.net

Common strategies for the stereoselective construction of the tetrahydropyran ring include:

Prins Cyclization: This reaction has emerged as a powerful technique for the stereoselective synthesis of the tetrahydropyran skeleton with various substituents. nih.gov It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.gov

Hetero-Diels-Alder (HDA) Reactions: This cycloaddition reaction provides a convergent route to dihydropyran systems, which can then be reduced to the desired tetrahydropyran ring. researchgate.net

Oxa-Michael Reactions: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone or ester is a widely used method for constructing the THP ring. researchgate.net

Acid-Catalyzed Cyclization of Silylated Alkenols: An efficient method for the stereoselective preparation of polysubstituted tetrahydropyrans involves the acid-mediated cyclization of allylsilyl alcohols. core.ac.uk This approach allows for the highly controlled creation of vicinal quaternary and tertiary stereogenic centers. core.ac.uk

Metal-Mediated Cyclizations: Gold(I)-catalyzed cyclization of chiral monoallylic diols is a highly stereoselective method where the olefin geometry of the substrate can determine which enantiomer is produced. organic-chemistry.org

These methods are crucial for the total synthesis of complex natural products containing the tetrahydropyran moiety. nih.govyork.ac.uk

Industrial Production Methods and Considerations

The industrial production of tetrahydro-2H-pyran-carboxylic acid and its derivatives requires methods that are safe, environmentally friendly, and commercially viable. ijprajournal.comgoogle.com Key considerations include the cost of reagents, reaction conditions, and scalability.

One documented industrial process for a related compound, tetrahydropyran-4-carboxylic acid, involves a three-step synthesis: ijprajournal.com

Cyclization: Diethyl malonate reacts with bis(2-chloroethyl) ether in the presence of a base (like sodium hydroxide) and a phase-transfer catalyst to form diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com

Hydrolysis: The resulting diester is hydrolyzed using a base such as sodium hydroxide to yield tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com

Decarboxylation: The dicarboxylic acid is then heated, typically in a high-boiling solvent like xylene or paraffin oil, to 120-130°C. ijprajournal.com This step removes one of the carboxylic acid groups in a controlled manner to produce the final tetrahydropyran-4-carboxylic acid. ijprajournal.com This method achieves a molar yield of 80-85%. ijprajournal.com

For other tetrahydropyran compounds, industrial methods focus on catalytic hydrogenation. For instance, 3,4-dihydro-2-alkoxy-2H-pyran compounds can be hydrogenated in the presence of a catalyst from Groups VIII to X under acidic conditions. google.com This avoids the demanding conditions of older methods which required temperatures of 150°C and pressures of 200 bar, making the process more suitable for industrial application. google.com Similarly, this compound can be synthesized by hydrogenating the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid over a Raney nickel catalyst at 3 atm pressure. prepchem.com

Industrial methods often utilize intermediates that can be synthesized with high yields without using expensive reagents, ensuring the economic viability of the large-scale production of tetrahydropyran derivatives. google.com

Stereochemical Aspects and Chiral Synthesis of Tetrahydro 2h Pyran 2 Carboxylic Acid

Impact of Stereochemistry on Molecular Functionality and Biological Activity

The spatial orientation of substituents on the tetrahydropyran (B127337) ring profoundly influences how these molecules interact with biological systems. nih.govnih.gov Enantiomers of a chiral drug, for instance, can exhibit markedly different pharmacologic and chemical behaviors within the chiral environment of a living organism. nih.gov This is because biological receptors and enzymes are themselves chiral, leading to stereospecific interactions where one enantiomer may bind more effectively or elicit a different response than its mirror image. nih.govresearchgate.net

The stereochemistry of a molecule can affect its target binding, metabolism, and distribution throughout the body. nih.gov For many compounds, stereochemistry is the primary driver of potency and pharmacokinetic profiles. nih.gov It has also been shown to influence transport across biological membranes, resulting in the stereospecific uptake of certain drugs. nih.gov Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development to ensure optimal therapeutic effects and minimize potential off-target activities. researchgate.net

Enantioselective Synthetic Strategies

To harness the specific properties of individual stereoisomers, chemists have developed a range of enantioselective synthetic methods. These strategies are designed to produce a single enantiomer in high purity, avoiding the need for the separation of racemic mixtures.

Application of Chiral Catalysts

Chiral catalysts are instrumental in asymmetric synthesis, guiding reactions to favor the formation of one enantiomer over the other. Chiral Brønsted acids, for example, have been widely used as organocatalysts in a variety of asymmetric transformations. rsc.org These catalysts, which can range from weakly acidic diols to stronger phosphoric acids, create a chiral environment that influences the stereochemical outcome of the reaction. rsc.org The development of new multifunctional catalysts, such as those combining a thiourea (B124793) and a boronic acid moiety, has enabled direct asymmetric additions to α,β-unsaturated carboxylic acids, a previously challenging transformation. kyoto-u.ac.jp

Asymmetric Conjugate Addition for Core Stereochemistry Establishment

Asymmetric conjugate addition is a powerful technique for establishing the core stereochemistry of the tetrahydropyran ring. nih.gov This method has been successfully employed in the synthesis of complex molecules, including NK1 receptor antagonists. nih.gov In one approach, the conjugate addition of a chiral auxiliary, such as an amide of pseudoephedrine, to an α,β-unsaturated ester sets the key stereocenters. nih.gov Subsequent selective reduction and lactonization can then form the tetrahydropyran ring with the desired thermodynamically preferred trans geometry. nih.gov

Chemoenzymatic Approaches for Enantiomeric Resolution

Chemoenzymatic methods offer a highly selective means of resolving racemic mixtures into their constituent enantiomers. nih.gov These approaches utilize enzymes, which are inherently chiral, to selectively react with one enantiomer, allowing for its separation from the other. mdpi.com For instance, lipases are commonly used to catalyze the enantioselective acetylation of racemic alcohols. mdpi.com One enantiomer is converted to its acetate (B1210297) ester, while the other remains unreacted, enabling their separation by standard chromatographic techniques. mdpi.com This method has been successfully applied to the resolution of precursors to chiral tetrahydropyran derivatives. mdpi.com

The following table summarizes the key enantioselective strategies:

StrategyDescriptionExample Application
Chiral Catalysts Use of a chiral catalyst to create a chiral environment and direct the formation of a specific enantiomer.Asymmetric Brønsted acid catalysis in various transformations. rsc.org
Asymmetric Conjugate Addition Addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral influence to create a new stereocenter.Synthesis of NK1 receptor antagonists using a chiral auxiliary. nih.gov
Chemoenzymatic Resolution Utilization of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for separation.Lipase-mediated kinetic resolution of racemic alcohols. nih.govmdpi.com

Diastereoselective Control in Tetrahydropyran Ring Formation

Beyond controlling the absolute stereochemistry (enantioselectivity), achieving specific relative stereochemistry among multiple chiral centers (diastereoselectivity) is crucial in the synthesis of substituted tetrahydropyrans. Various methods have been developed to control the formation of specific diastereomers.

One approach involves tandem reactions, such as an aldol (B89426) reaction followed by a Knoevenagel condensation and an intramolecular Michael addition, which can produce highly substituted tetrahydropyran-4-ones as single diastereomers. acs.orgnih.gov Another strategy utilizes indium trichloride-mediated cyclizations between homoallyl alcohols and aldehydes to yield polysubstituted tetrahydropyrans with high diastereoselectivity. nih.gov The stereochemistry of the resulting product in this case is directly correlated with the geometry of the starting homoallyl alcohol. nih.gov Iron(III) chloride has also been shown to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity through thermodynamic equilibration. acs.org

Analysis of Stereoisomeric Influence on Pharmacological Profiles

The distinct three-dimensional structures of stereoisomers dictate their interactions with biological targets, leading to significant differences in their pharmacological profiles. nih.govzenodo.org The two enantiomers of a chiral drug can exhibit variations in bioavailability, metabolic rate, excretion, potency, and selectivity for receptors, enzymes, or transporters. nih.gov

For example, in the case of the β2-adrenergic receptor, the (R)-enantiomer of agonists like adrenaline and noradrenaline is significantly more potent than the (S)-enantiomer. researchgate.net This highlights the importance of using single-enantiomer drugs to potentially achieve a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov The development of single-enantiomer drugs, such as (S)-albuterol for asthma, has demonstrated clinical superiority over their racemic counterparts. nih.gov The study of how stereochemistry influences drug-receptor interactions is a critical aspect of medicinal chemistry, enabling the design of more effective and safer therapeutic agents. ethernet.edu.et

The table below illustrates the potential differences in pharmacological properties between enantiomers of a chiral drug:

Pharmacological ParameterPotential Influence of Stereochemistry
Bioavailability Enantiomers may be absorbed and distributed differently. nih.gov
Metabolism One enantiomer may be metabolized more rapidly than the other. nih.gov
Excretion The rate and pathway of excretion can differ between enantiomers. nih.gov
Potency One enantiomer is often significantly more potent than the other. nih.govresearchgate.net
Receptor Selectivity Enantiomers can exhibit different affinities for various receptor subtypes. nih.gov
Toxicity One enantiomer may be responsible for adverse effects while the other is therapeutic. nih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry Research

Derivatization Strategies for Bioactive Analogues of Tetrahydro-2H-pyran-2-carboxylic Acid

The generation of bioactive analogues from the this compound core primarily involves modifications of the carboxylic acid group. Two common strategies are the formation of amides and esters, which can significantly alter the compound's biological activity, pharmacokinetic properties, and target interactions.

Amide Synthesis: The conversion of the carboxylic acid to an amide is a frequently employed strategy. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. nih.gov A more direct, environmentally friendly approach involves the direct condensation of the carboxylic acid and an amine, which can be facilitated by a catalyst under microwave irradiation. nih.gov This transformation introduces a nitrogen atom, which can act as a hydrogen bond donor or acceptor, and allows for the introduction of a wide array of substituents (R-groups) from the amine, enabling extensive exploration of the chemical space to optimize biological activity.

Esterification: The Fischer esterification is a classic method used to convert carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This derivatization strategy removes the acidic proton of the carboxylic acid and introduces an alkoxy group, which can alter the compound's polarity, lipophilicity, and ability to act as a hydrogen bond acceptor. The choice of alcohol allows for the introduction of various R-groups, which can probe interactions with specific binding pockets in target proteins.

These derivatization approaches allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its properties to achieve desired biological effects.

Investigation of Functional Group Influence on Biological Activity

The biological activity of derivatives of this compound is highly dependent on the nature and position of functional groups on the pyran ring and on the derivatized carboxylic acid.

The carboxylic acid group itself is a key functional group that can participate in significant interactions with biological targets. For instance, it can act as a hydrogen bond donor and acceptor or form salt bridge interactions with basic residues in a protein's active site. The conversion of the carboxylic acid to an ester, for example, can lead to a complete loss of biological activity if the acidic proton is crucial for binding. drugdesign.org

The introduction of other functional groups, such as hydroxyl groups, on the pyran ring can also have a profound impact on activity. For example, in a related pyran-4-one scaffold, the presence and position of hydroxyl groups were found to be critical for the compound's antioxidant activity. Specifically, an enol hydroxyl group at the C-5 position was shown to be more important for radical scavenging activity than a hydroxyl group at the C-3 position, highlighting that the specific placement of functional groups is a key determinant of biological function. nih.gov The stereochemistry of these functional groups is also a critical factor, as the three-dimensional arrangement of atoms can dictate the molecule's ability to fit into a specific binding site.

Role of this compound Scaffolds in Therapeutic Agent Development

The tetrahydro-2H-pyran ring is considered a privileged scaffold in drug discovery. Its conformational flexibility and the ability to introduce stereocenters make it an attractive core for the development of a wide range of therapeutic agents.

While specific studies on the inhibition of glycolysis enzymes by this compound derivatives are not extensively documented in the reviewed literature, the broader class of carboxylic acid-containing molecules has been investigated as inhibitors of other enzyme families, notably matrix metalloproteinases (MMPs).

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and cardiovascular conditions. mdpi.com Carboxylic acid derivatives have been developed as MMP inhibitors, where the carboxylate group acts as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the enzyme's active site. researchgate.netnih.gov Novel series of carboxylic acids containing a substituted piperidine (B6355638) or cyclohexylglycine scaffold have been shown to inhibit various MMPs with low nanomolar potency while sparing others, demonstrating that selectivity can be achieved through modification of the scaffold. researchgate.netnih.gov Although not directly involving the this compound core, these studies underscore the potential of carboxylic acid-containing scaffolds in the design of potent and selective enzyme inhibitors.

The tetrahydro-2H-pyran scaffold has been successfully incorporated into the design of potent and selective antagonists for the Neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in pain, inflammation, and chemotherapy-induced nausea and vomiting. wikipedia.orgnih.gov

A key example is the asymmetric synthesis of a highly potent NK1 receptor antagonist that features a substituted tetrahydro-2H-pyran ring at its core. nih.gov In this molecule, the tetrahydropyran (B127337) stereochemistry was crucial for its activity. Structure-activity relationship (SAR) studies have shown that for this class of compounds, the presence of two aromatic groups is essential for high affinity towards the NK1 receptor. Furthermore, modifications to the piperidine ring, which is often attached to the tetrahydropyran scaffold in these antagonists, have been shown to influence selectivity for the NK1 receptor over other receptors. wikipedia.org The development of these compounds highlights the utility of the tetrahydro-2H-pyran scaffold in creating conformationally constrained molecules that can effectively interact with G protein-coupled receptors like the NK1 receptor.

This compound Derivatives in Neurotransmitter Uptake Modulation

Derivatives of the tetrahydro-2H-pyran scaffold have emerged as potent modulators of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. nih.gov

Extensive research has been conducted on pyran-based templates to develop inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). researchgate.net By systematically modifying the functional groups on the pyran ring and its substituents, researchers have been able to achieve high potency and selectivity for these transporters.

One study explored a series of analogues based on a (2S,4R,5R)-2-(bis(4-fluorophenyl)methyl)-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-473) template. The introduction of different functional groups on the aromatic rings and alterations to the stereochemistry of the hydroxyl group on the pyran ring had a significant impact on transporter affinities. researchgate.net This research led to the identification of some of the most potent dopamine-norepinephrine reuptake inhibitors and triple reuptake inhibitors (inhibiting DAT, SERT, and NET) known to date. researchgate.net

The stereochemistry of the hydroxyl group on the pyran ring was found to be critical for binding, as it facilitates a hydrogen bond interaction with a key aspartate residue present in the primary binding sites of all three monoamine transporters. researchgate.net

Inhibition of Monoamine Neurotransmitter Uptake by Tetrahydro-2H-pyran Derivatives
CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
D-5281.8>100000.9
D-5292.5>100000.8
D-544153.82.5
D-5953.5151.5
Interactive Data Table Description

The table above shows the half-maximal inhibitory concentration (IC50) values for several tetrahydro-2H-pyran derivatives against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower IC50 values indicate greater potency. You can sort the data by clicking on the column headers to compare the potency and selectivity of each compound.

These findings demonstrate the versatility of the tetrahydro-2H-pyran scaffold in developing potent and selective ligands for monoamine transporters, which have significant therapeutic potential for treating a variety of neuropsychiatric disorders.

Application in Modulating Specific Protein Activities

The potentiation of the cystic fibrosis transmembrane conductance regulator (CFTR) is a key therapeutic strategy for cystic fibrosis. While direct studies on this compound are limited in this specific application, research on the structurally related compound, tetrahydrofuran (B95107) (THF), provides insights into how such cyclic ethers might interact with CFTR.

Studies have shown that THF can potentiate the activity of wild-type CFTR Cl- channels. In excised inside-out membrane patches, 100 mM THF was found to increase the frequency of channel openings in the presence of ATP, without altering the duration of these openings. nih.gov This effect was observed to be dependent on the phosphorylation state of the CFTR protein, as THF did not potentiate channel activity after phosphorylation by PKA. nih.gov

The effect of THF on CFTR function was further investigated in Fischer rat thyroid (FRT) epithelia expressing wild-type CFTR. THF was found to increase the short-circuit current (I_sc_) with a half-maximal effective concentration (K_D_) of 134 mM. nih.gov This effect was enhanced by the adenylyl cyclase activator forskolin (B1673556) and inhibited by the PKA inhibitor H-89 and the CFTR inhibitor CFTR_inh_-172. nih.gov These findings suggest that THF acts directly on the CFTR protein to potentiate its gating, although its efficacy is considered weak and is influenced by the protein's phosphorylation status. nih.gov

Alpha/beta-hydrolase domain containing 12 (ABHD12) is a serine hydrolase that has emerged as a potential therapeutic target in cancer and infectious diseases due to its role in lipid metabolism and signaling. While specific studies focusing on the modulation of ABHD12 by derivatives of this compound are not extensively documented in the currently available literature, the broader field of ABHD12 inhibitor development provides a context for the potential application of this scaffold.

The discovery and optimization of selective ABHD12 inhibitors have been guided by activity-based protein profiling (ABPP). This has led to the identification of potent and reversible inhibitors from different chemical classes, such as thioureas. acs.org Although the tetrahydropyran moiety is a common structural motif in medicinal chemistry, its specific application in the design of ABHD12 inhibitors is an area that warrants further exploration. The development of selective chemical probes is crucial for elucidating the biological functions of the ABHD12 pathway and its therapeutic potential. acs.org

Design of Compounds Mimicking Bioactive Conformations

The tetrahydro-2H-pyran ring is a versatile scaffold in medicinal chemistry, often utilized to create conformationally constrained molecules that can mimic the bioactive conformations of endogenous ligands or other drugs. This strategy aims to improve potency, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target.

A pharmacophore model for triple uptake inhibitors, based on asymmetric pyran derivatives, highlighted the importance of a 'folded' conformation for balanced activity against DAT, SERT, and NET. researchgate.net The distances between key pharmacophoric features, such as the benzhydryl moiety and the N-benzyl group, as well as the orientation of the secondary nitrogen, were identified as crucial for triple uptake inhibitory activity. researchgate.net This demonstrates how the rigid tetrahydro-2H-pyran scaffold can be used to orient substituents in a specific three-dimensional arrangement to achieve a desired biological effect. By locking the molecule in a conformation that is favorable for binding, the affinity for the target can be enhanced.

Computational and Theoretical Investigations of Tetrahydro 2h Pyran 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structure and properties. Through DFT, we can predict the reactivity, stability, and spectroscopic characteristics of molecules like Tetrahydro-2H-pyran-2-carboxylic acid.

Reactivity Prediction and Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For the parent ring, tetrahydro-2H-pyran, DFT calculations have been employed to determine the energies of its various conformers, such as chair, half-chair, twist, and boat forms. bldpharm.com These studies indicate that the chair conformation is the most stable, a finding that is foundational to understanding the structural preferences of its derivatives. bldpharm.com The transition state between the chair and the 2,5-twist conformation is calculated to be 11 kcal/mol higher in energy than the chair conformer, highlighting a significant energy barrier for conformational change. bldpharm.commdpi.com

For derivatives such as 2H-pyran-2-ones, DFT calculations have been used to analyze global and local reactivity properties. semanticscholar.orgmontclair.edu These studies often involve the computation of fundamental reactivity descriptors. While direct data for this compound is not available, the principles from these analog studies can be applied. The presence of the carboxylic acid group is expected to significantly influence the electronic distribution within the tetrahydropyran (B127337) ring.

Reaction Mechanism Elucidation (e.g., Diels-Alder Cycloadditions)

Theoretical studies are instrumental in elucidating complex reaction mechanisms. For instance, the inverse electron demand Diels-Alder (IEDDA) reaction of various 2H-pyran-2-one derivatives with strained alkynes has been investigated using DFT calculations. clockss.org These studies reveal that the reactivity of different pyran derivatives can vary significantly based on their substituents and electronic nature. clockss.org While this compound itself is a saturated ring and thus not a typical diene for Diels-Alder reactions, its unsaturated precursors or derivatives could participate in such cycloadditions. Computational investigations of related pyran systems show that DFT can effectively model the transition states and activation energies of these reactions, providing insights into their feasibility and stereochemical outcomes. clockss.org

Prediction of Molecular Sites of Reactivity (e.g., Molecular Electrostatic Potential, Average Local Ionization Energies)

To predict the most likely sites for chemical reactions, computational chemists utilize tools like Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) maps. In studies of 2H-pyran-2-one analogs, MEP and ALIE calculations have successfully identified reactive centers. semanticscholar.orgmontclair.edu For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl and hydroxyl oxygens of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, the acidic proton of the hydroxyl group would be a site of high positive potential, marking it as a prime location for nucleophilic interaction or deprotonation. The ALIE would further pinpoint the regions from which an electron is most easily removed, providing a more nuanced view of nucleophilic and electrophilic sites. In related pyran systems, nitrogen atoms and benzene (B151609) rings have been identified as important molecular sites based on these parameters. semanticscholar.orgmontclair.edu

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including their interactions with solvents and other molecules, which is particularly relevant for understanding the behavior of a compound in a biological or formulation context.

Solvent Interactions and Hydrogen Bonding Analysis

MD simulations are a powerful tool for investigating how a solute molecule like this compound interacts with its solvent environment. Studies on analogous 2H-pyran-2-one derivatives have used MD simulations to explore interactions with water. semanticscholar.orgmontclair.edu These simulations can quantify the interaction energies and the number of hydrogen bonds formed between the solute and solvent molecules. semanticscholar.org For this compound, the carboxylic acid group would be the primary site for hydrogen bonding with protic solvents like water, acting as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the carbonyl and hydroxyl oxygens). The ether oxygen in the tetrahydropyran ring can also act as a hydrogen bond acceptor.

Radial Distribution Functions (RDFs) derived from MD simulations can provide detailed information about the local structuring of solvent molecules around the solute. semanticscholar.org For instance, in simulations of 2H-pyran-2-one analogs in water, RDFs have been used to assess the strength of interactions between specific atoms of the compound and water molecules. semanticscholar.org

ParameterRS-1, RS-2, RS-6RS-3, RS-4RS-5
Interaction Energy with Water (kcal/mol) Lowest (~63)Highest (~77)Intermediate (~70)
Average Number of Hydrogen Bonds with Water ~3>4 (for RS-4)~3

Table 1: Interaction parameters of various 2H-pyran-2-one derivatives (RS-1 to RS-6) with water, as determined by MD simulations. This data illustrates the range of solvent interaction strengths that can be observed in related pyran systems. semanticscholar.org

Excipient Compatibility Prediction for Pharmaceutical Formulations

A critical application of MD simulations in pharmaceutical science is the prediction of compatibility between an active pharmaceutical ingredient (API) and excipients. This can be achieved by calculating solubility parameters. semanticscholar.orgmontclair.edu If the solubility parameters of the API and an excipient are similar, they are likely to be compatible. montclair.edu MD simulations on 2H-pyran-2-one derivatives have demonstrated that this approach can effectively identify suitable excipients. semanticscholar.orgmontclair.edu For example, it was found that polyvinylpyrrolidone (B124986) (PVP) could be a highly compatible excipient for the studied pyran-2-one compounds. semanticscholar.orgmontclair.edu This methodology could be applied to this compound to screen for compatible excipients in silico, thereby accelerating the formulation development process.

Compound/ExcipientSolubility Parameter (δ) [MPa1/2]
Studied 2H-pyran-2-one Derivatives18.6 - 19.5
Polyvinylpyrrolidone (PVP)Similar to the studied compounds

Table 2: Solubility parameters for a series of 2H-pyran-2-one derivatives and a compatible excipient, as determined by MD simulations. montclair.edu This highlights the utility of computational methods in predicting formulation compatibility.

Molecular Docking Studies in Structure-Activity Relationship Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. By simulating the binding process at an atomic level, molecular docking provides insights into the intermolecular interactions that govern the ligand-receptor recognition, which is fundamental to elucidating the structure-activity relationship (SAR).

In the context of this compound derivatives, molecular docking studies are employed to rationalize their biological activities and to guide the design of new analogues with improved potency and selectivity. These studies can reveal key binding modes and identify crucial amino acid residues within the active site of a target protein that interact with the ligand. The insights gained from these computational models help to explain how modifications to the chemical structure of the this compound scaffold can influence its binding affinity and, consequently, its biological function.

For instance, in the exploration of novel enzyme inhibitors, researchers often synthesize a series of analogues of a lead compound. Molecular docking can then be used to predict how these structural changes affect the binding to the target enzyme. The calculated binding energies and the visualization of the docked poses can provide a theoretical basis for the observed experimental activities.

A hypothetical molecular docking study of this compound derivatives against a putative enzyme target might involve the analysis of various substitutions on the tetrahydropyran ring. The aim would be to understand how different functional groups at various positions influence the binding affinity. The results of such a study could be tabulated to summarize the key interactions and predicted binding energies.

Compound DerivativeSubstitution on Tetrahydropyran RingPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
THP-CA-01None (Parent Compound)-5.8Arg120, Tyr234Hydrogen Bond, Pi-Alkyl
THP-CA-024-hydroxyl (-OH)-6.5Arg120, Tyr234, Asp150Hydrogen Bond, Pi-Alkyl
THP-CA-034-amino (-NH2)-6.9Arg120, Asp150, Glu180Hydrogen Bond, Salt Bridge
THP-CA-043-methyl (-CH3)-6.1Arg120, Tyr234, Leu200Hydrogen Bond, Pi-Alkyl, Alkyl

The data in the table illustrates how different substitutions on the tetrahydropyran ring could modulate the binding affinity of the derivatives. For example, the introduction of a hydroxyl or an amino group at the 4-position might lead to the formation of additional hydrogen bonds with specific amino acid residues like Asp150 and Glu180, resulting in a more negative (i.e., more favorable) predicted binding energy. Conversely, a methyl group at the 3-position might introduce a favorable alkyl interaction with a hydrophobic residue like Leu200.

These computational predictions are invaluable for medicinal chemists. They can prioritize which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process. By correlating the in silico docking scores and interaction patterns with in vitro biological data, a robust SAR model can be developed. This model not only explains the activity of the current set of compounds but also provides a predictive tool for designing future generations of more effective molecules based on the this compound scaffold.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, Infrared (IR) Spectroscopy)

Spectroscopic techniques are powerful tools for the unambiguous structural elucidation of organic molecules like "Tetrahydro-2H-pyran-2-carboxylic acid." Each method provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most informative methods for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the protons on the pyran ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms. The protons on the carbon adjacent to the ring oxygen (C6) and the carbon bearing the carboxylic acid group (C2) would appear at lower field compared to the other ring protons. The carboxylic acid proton itself would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field (typically 170-185 ppm). The carbon atom attached to the ring oxygen and the carboxylic acid group (C2) will also be significantly deshielded. The other carbon atoms of the pyran ring will appear at higher field strengths.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH10.0 - 13.0 (broad s)170.0 - 185.0
H-23.8 - 4.2 (m)75.0 - 85.0
H-31.5 - 2.0 (m)25.0 - 35.0
H-41.4 - 1.9 (m)20.0 - 30.0
H-51.5 - 2.0 (m)25.0 - 35.0
H-63.5 - 4.0 (m)65.0 - 75.0

Note: These are estimated values based on typical ranges for similar functional groups and structures.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In combination with fragmentation analysis, it can also provide structural information. For "this compound" (molar mass: 130.14 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 130.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.org The fragmentation of the tetrahydropyran (B127337) ring can also occur, leading to characteristic daughter ions. For example, cleavage of the ring could result in the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by several key absorption bands. orgchemboulder.com A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak between 1700 and 1725 cm⁻¹. orgchemboulder.com The C-O stretching vibration of the carboxylic acid and the ether linkage in the pyran ring will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Strong, Broad
C-H stretch (alkane)2850 - 2960Medium
C=O stretch (carbonyl)1700 - 1725Strong
C-O stretch (ether and acid)1000 - 1300Medium
O-H bend910 - 950 and 1395 - 1440Medium

Chromatographic Separation and Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds like carboxylic acids. A reversed-phase HPLC or UPLC method would be suitable for the analysis of "this compound."

A typical method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection can be achieved using a UV detector, although the chromophore in this molecule is weak, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb on the column, leading to poor peak shape. Therefore, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. nist.govresearchgate.net Common derivatizing agents include diazomethane, trimethylsilyating reagents (e.g., BSTFA), or alcohols in the presence of an acid catalyst. nist.govresearchgate.net

Once derivatized, the resulting ester can be readily analyzed by GC using a non-polar or medium-polarity capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Application of Advanced Techniques in Reaction Monitoring and Product Validation

Advanced analytical techniques are not only used for the final characterization of "this compound" but also play a crucial role during its synthesis.

Reaction Monitoring

In-situ monitoring of chemical reactions provides real-time information about the conversion of reactants to products, the formation of intermediates, and the generation of byproducts. This allows for precise control over reaction conditions and optimization of the synthesis.

In-situ NMR spectroscopy is a powerful tool for reaction monitoring. cam.ac.uk By placing the reaction vessel within the NMR spectrometer, it is possible to acquire spectra at regular intervals without disturbing the reaction. This technique can be used to track the disappearance of starting material signals and the appearance of product signals, providing kinetic data and mechanistic insights into the formation of "this compound."

Product Validation

Once the synthesis is complete, it is essential to validate the identity and purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive technique for product validation. researchgate.net It combines the separation power of HPLC or UPLC with the mass-analyzing capabilities of a mass spectrometer. An LC-MS method can confirm the molecular weight of the synthesized "this compound" and can be used to identify and quantify any impurities present. Tandem mass spectrometry (LC-MS/MS) can provide further structural information for the confirmation of the product and the characterization of unknown impurities. nih.gov Method validation according to regulatory guidelines ensures the reliability of the analytical results for purity assessment. nih.gov

Future Research Directions and Emerging Applications

Green Chemistry Approaches in Tetrahydro-2H-pyran-2-carboxylic Acid Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research in the synthesis of this compound is geared towards developing more sustainable methodologies. Key areas of focus include the use of environmentally benign solvents, catalytic processes, and renewable starting materials.

Current synthetic routes may involve multi-step processes with stoichiometric reagents and volatile organic compounds (VOCs). Emerging green approaches seek to replace these with more sustainable alternatives. For instance, research is exploring the use of catalytic systems that can facilitate hydrocarboxylation of corresponding alcohols using carbon dioxide (CO2) and hydrogen (H2), presenting a novel and attractive route to carboxylic acids. rsc.org The adoption of water as a green solvent, where feasible, can significantly reduce the environmental footprint of the synthesis. nih.gov Furthermore, developing processes that operate at ambient temperature and pressure can lead to substantial energy savings and inherently safer conditions.

ParameterTraditional Synthesis ApproachPotential Green Chemistry Approach
Solvents Often relies on organic solvents like Dichloromethane or Toluene.Utilization of water or other green solvents; solvent-free reaction conditions.
Reagents Use of stoichiometric, and sometimes hazardous, reagents.Development of efficient catalytic systems (e.g., organocatalysts, biocatalysts).
Starting Materials Petroleum-derived precursors.Exploration of bio-renewable feedstocks.
Energy Consumption Reactions may require high temperatures and pressures.Processes designed to run at or near ambient conditions.
Waste Generation Can produce significant amounts of by-products and waste streams.High atom economy reactions, minimizing waste and allowing for catalyst recycling.

The application of techniques such as supercritical fluid extraction, using CO2 as an extractant, could also be adapted for the purification stages of THPCA synthesis, effectively reducing the reliance on traditional organic solvents for extraction and purification. mdpi.com

Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The tetrahydropyran (B127337) ring is a privileged scaffold in drug discovery, and its derivatization is a key strategy for modulating pharmacological activity. ontosight.ai Future research is focused on creating novel derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

One promising strategy involves the modification of the carboxylic acid group into various bioisosteres, such as amides and esters, to alter binding interactions with biological targets. For example, the synthesis of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides has been explored to develop potential inhibitors of Src kinase, a target in cancer therapy. tandfonline.com

Another area of intense investigation is the extension of side-chains at various positions on the pyran ring. This approach has been used to probe the binding pockets of targets like monoamine transporters. Studies on (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives showed that extending a side-chain at the 6-position could improve activity, indicating a favorable interaction with the target protein. nih.gov These structure-activity relationship (SAR) studies are crucial for the rational design of more effective therapeutic agents.

Derivatization StrategyPosition of ModificationResulting Functional GroupPotential Impact on Bioactivity
Amide FormationC2 (Carboxylic Acid)CarboxamideAltered hydrogen bonding capacity, improved cell permeability, potential Src kinase inhibition. tandfonline.com
Side-Chain ExtensionC3 or C6Various alkyl or aryl groupsProbing binding pockets, potential for enhanced affinity and selectivity for targets like monoamine transporters. nih.gov
Introduction of Amino GroupsC3AmineOpens possibilities for further functionalization and use as a versatile building block in heterocyclic chemistry. semanticscholar.org
GlycosylationC6GlycosideCan influence solubility, metabolic stability, and target interaction, as seen with derivatives targeting the norepinephrine (B1679862) transporter. nih.gov

These derivatization strategies allow for fine-tuning of the molecule's properties to achieve desired biological outcomes, from improved target engagement to better drug-like characteristics.

Exploration of New Therapeutic Targets for this compound Scaffolds

The structural rigidity and stereochemical complexity of the tetrahydropyran scaffold make it an attractive framework for targeting a wide range of biological molecules. While derivatives have been explored for certain applications, significant potential exists for targeting new therapeutic areas.

Compounds containing the tetrahydropyran motif have shown promise as neurological receptor antagonists for cognitive disorders like Alzheimer's disease, as well as agents with affinity for opioid receptors. ijprajournal.com The scaffold's ability to mimic peptide turn structures also makes it a valuable tool in the design of peptidomimetics.

Emerging research indicates that pyran derivatives could be developed as inhibitors of key enzymes in oncology, such as Cyclin-dependent kinase 2 (CDK2) for colorectal cancer and Src family kinases (SFKs). tandfonline.comnih.gov Additionally, the broad biological activity profile of pyran-containing molecules suggests potential applications in treating inflammatory conditions and microbial infections. ontosight.ai The exploration of these scaffolds as antimycobacterial agents is another promising, albeit less explored, avenue. mdpi.com

Therapeutic AreaPotential Molecular TargetRationale / Example
Oncology Src Family Kinases (SFKs), CDK2Pyran-2-carboxamide derivatives have been designed as Src inhibitors. tandfonline.com Pyran scaffolds are considered potential CDK2 inhibitors for colorectal cancer. nih.gov
Neuroscience Monoamine Transporters (DAT, SERT, NET)Side-chain extended tetrahydropyran analogues show potent inhibition of monoamine uptake. nih.gov
Neurodegenerative Disease Neurological ReceptorsTetrahydropyran compounds have applications as antagonists for cognitive impairments. ijprajournal.com
Infectious Diseases Bacterial/Fungal EnzymesPyran derivatives have been investigated for general antimicrobial properties. ontosight.ai

Future work will likely involve high-throughput screening of THPCA-based libraries against diverse panels of biological targets to uncover novel therapeutic opportunities.

Optimization of Synthetic Pathways for Scalability in Pharmaceutical Intermediates

For this compound and its derivatives to be viable as pharmaceutical intermediates, their synthesis must be scalable, cost-effective, and safe for industrial production. A major focus of future research is the optimization of existing synthetic routes to meet these criteria.

A key challenge in scaling up is managing reaction conditions. For example, decarboxylation steps that require high temperatures can be difficult to control on a large scale. The use of co-solvents like paraffin (B1166041) oil has been shown to help control the evolution of carbon dioxide and prevent product decomposition at high temperatures, a technique crucial for commercial-scale production. ijprajournal.com Similarly, replacing expensive catalysts, such as palladium, with more economical and sustainable alternatives is a constant goal in process chemistry. google.com

Optimization ParameterLab-Scale Synthesis (Hypothetical)Optimized Industrial-Scale Process
Starting Materials Expensive, specialized reagents.Inexpensive, commodity chemicals. google.com
Number of Steps Multiple, complex steps with intermediate purifications.Convergent synthesis, fewer steps, one-pot reactions.
Reagents & Solvents Hazardous reagents (e.g., sodium hydride), costly catalysts (e.g., palladium), and environmentally harmful solvents.Use of safer reagents, cheaper catalysts, and recyclable or green solvents. google.comgoogle.com
Reaction Conditions Extreme temperatures or high pressures.Mild conditions (near ambient temperature/pressure). google.com
Overall Yield & Purity Low to moderate yield, may require extensive purification.High yield and high purity to minimize downstream processing. ijprajournal.com
Safety & Control Potentially exothermic or gas-evolving steps that are difficult to manage.Engineered solutions for process control (e.g., controlled addition, use of co-solvents). ijprajournal.com

By focusing on these optimization parameters, researchers aim to develop robust and economically viable manufacturing processes for this compound and its valuable derivatives, thereby facilitating their transition from laboratory curiosities to essential building blocks for the pharmaceutical industry.

Q & A

Q. What are the critical physicochemical properties of Tetrahydro-2H-pyran-2-carboxylic acid for experimental design?

The compound (CAS 51673-83-7) has a molecular weight of 130.14 g/mol and a boiling point of 88–95°C . Its low boiling point suggests volatility, necessitating controlled distillation or reflux conditions during synthesis. The purity grade (96%) and handling precautions (R: 11-36/37/38 codes) indicate reactivity with skin/eyes, requiring inert atmosphere use and PPE in laboratory settings .

Q. How can enantiomeric purity of this compound be validated?

Chiral HPLC or polarimetry is recommended for enantiomeric analysis. For example, the (S)-enantiomer (CAS listed in ) requires a chiral stationary phase (e.g., cellulose-based columns) with mobile phases like hexane/isopropanol. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm stereochemistry by analyzing spatial interactions between protons in the tetrahydropyran ring .

Q. What synthetic routes yield this compound with high regioselectivity?

A two-step approach is common:

Oxidation of tetrahydropyran derivatives : Use KMnO₄ or CrO₃ under acidic conditions to oxidize the 2-position of tetrahydropyran to a carboxylic acid.

Acid-catalyzed cyclization : Employ H₂SO₄ or p-toluenesulfonic acid to form the pyran ring from diols or lactone precursors.
Optimize reaction time and temperature to avoid over-oxidation byproducts .

Advanced Questions

Q. How do multicomponent reactions (MCRs) enable the synthesis of functionalized this compound derivatives?

MCRs (e.g., Passerini or Ugi reactions) can introduce diverse substituents. For example, a four-component reaction involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones can yield dihydropyranone intermediates, which are further functionalized via hydrolysis or reduction. This method allows rapid access to analogs for structure-activity relationship (SAR) studies .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., ring-chair flipping in tetrahydropyran).
  • DFT calculations : Compare computed vs. experimental IR peaks to assign vibrational modes.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns overlap .

Q. How can catalytic asymmetric synthesis improve enantioselectivity in this compound production?

Chiral organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) can induce asymmetry during key steps like cyclization or oxidation. For example, Sharpless asymmetric dihydroxylation of dienes followed by lactonization achieves >90% enantiomeric excess (ee) in related pyran systems .

Q. What methodologies address low yields in cross-coupling reactions involving this compound?

Low yields may stem from steric hindrance at the 2-position. Mitigation strategies:

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl esters to shield the carboxylic acid during coupling.
  • Microwave-assisted synthesis : Enhance reaction kinetics for Suzuki-Miyaura couplings with Pd(PPh₃)₄ catalysts.
    Post-reaction deprotection with TFA or H₂/Pd-C restores the carboxylic acid functionality .

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Tetrahydro-2H-pyran-2-carboxylic acid

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